![molecular formula C20H20Cl2FN3O2S B2367658 N-(4-氯苯并[d]噻唑-2-基)-3-氟-N-(2-吗啉基乙基)苯甲酰胺盐酸盐 CAS No. 1216677-01-8](/img/structure/B2367658.png)

N-(4-氯苯并[d]噻唑-2-基)-3-氟-N-(2-吗啉基乙基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

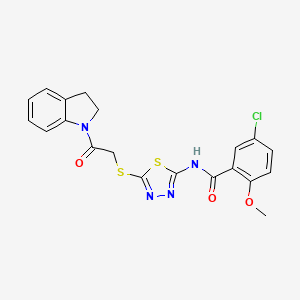

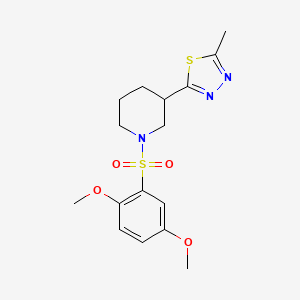

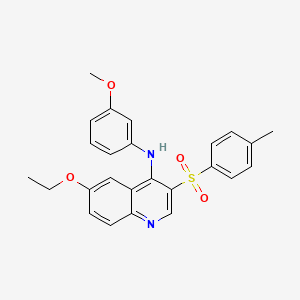

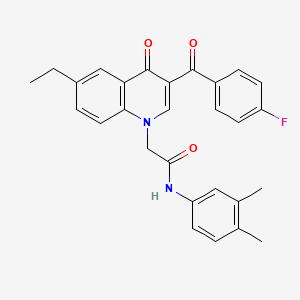

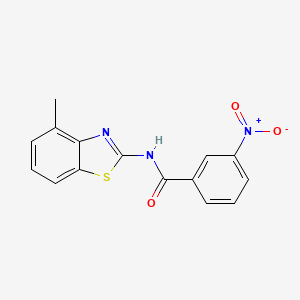

“N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride” is a chemical compound. It belongs to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds, containing a benzene ring fused to a thiazole ring . Thiazoles are five-membered rings containing sulfur and nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

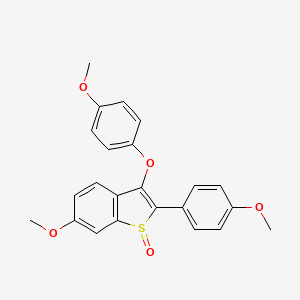

The molecular structure of benzothiazoles is characterized by a five-membered ring containing sulfur and nitrogen atoms . Substituents at different positions on the thiazole ring can affect the therapeutic outcome of substituted thiazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined using spectroanalytical data (NMR, IR, and elemental) and physicochemical properties .

科学研究应用

- Benzothiazole derivatives, including this compound, have garnered attention as potential anticancer agents due to their unique structures and broad biological effects .

- Pseudomonas aeruginosa Quorum Sensing Inhibition : Docking studies indicate that certain benzothiazole derivatives, including this compound, bind effectively to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This property could be harnessed for antibacterial strategies.

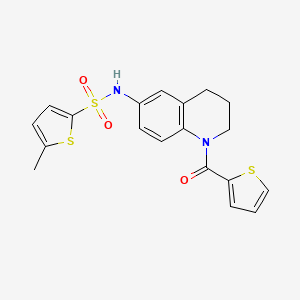

- Dual Component Molecular Hybrid Antibacterial : In another study, a sulfonamide-based dual-component molecular hybrid containing a thiazole moiety demonstrated emergent antibacterial activity . Such hybrids could contribute to combating bacterial infections.

- Researchers have synthesized N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives. These compounds were screened for preliminary in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Anticancer Activity

Antibacterial Applications

In Vitro Antibacterial Screening

未来方向

The future directions for research on benzothiazole derivatives could involve further exploration of their biological activities, such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Additionally, molecular docking studies could be used to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

属性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O2S.ClH/c21-16-5-2-6-17-18(16)23-20(28-17)25(8-7-24-9-11-27-12-10-24)19(26)14-3-1-4-15(22)13-14;/h1-6,13H,7-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVANTTGFCVUQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2367578.png)

![N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2367579.png)

![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2367582.png)

![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)

![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)

![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)